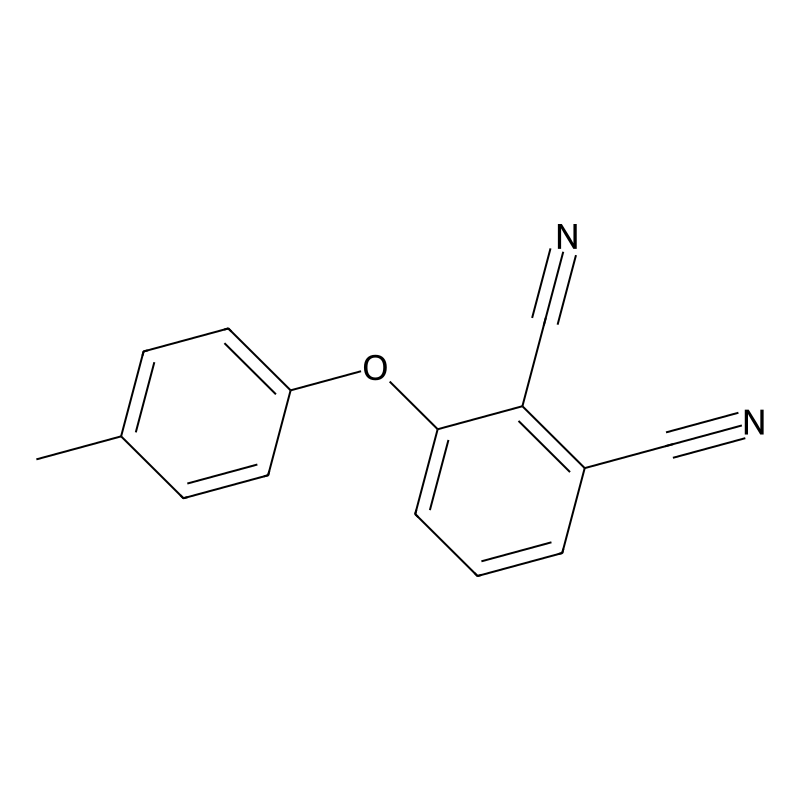

3-(p-Tolyloxy)phthalonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Electronics Field

Application Summary: Phthalonitrile resins are used in electronic applications due to their low dielectric loss, densely cross-linked network, abundant polyaromatic structure, high thermal stability, and mechanical properties .

Methods of Application: The manufacturing processes of phthalonitrile resins involve high-temperature annealing, which enables them to serve as conductive materials .

Results or Outcomes: Phthalonitrile resins have been used in various electronic applications including dielectrics, ray shielding materials, electromagnetic wave-transparent materials, electromagnetic interference (EMI) shielding materials, supercapacitors, and magnetoresistance (MR) materials .

3-(p-Tolyloxy)phthalonitrile is an organic compound characterized by its unique structure, which includes a phthalonitrile core substituted with a p-tolyloxy group. The molecular formula is , and it features two aromatic rings connected by a nitrile group. This compound is of interest due to its potential applications in various fields, including materials science and medicinal chemistry.

Several synthesis methods have been reported for 3-(p-Tolyloxy)phthalonitrile:

- Nucleophilic Substitution: A common method involves the reaction of p-tolyl alcohol with phthalonitrile in the presence of a catalyst such as copper iodide. This reaction typically yields good yields of the desired product

Of m-Aryloxy Phenols" class="citation ml-xs inline" data-state="closed" href="https://www.mdpi.com/1420-3049/28/6/2657" rel="nofollow noopener" target="_blank"> .

- Cyclization Reactions: Another approach involves cyclization reactions where aryl halides react with resorcinol derivatives to form phenolic compounds, which can then be converted to phthalonitriles

Several compounds share structural similarities with 3-(p-Tolyloxy)phthalonitrile. The following table highlights these compounds along with their unique features:

Compound Name Structure Type Unique Features 4-(p-Tolyloxy)phthalonitrile Phthalonitrile derivative Different substitution pattern on the aromatic ring 3-(m-Tolyloxy)phthalonitrile Phthalonitrile derivative Contains m-tolyl group instead of p-tolyl 3-Hydroxyphenoxyphthalonitrile Hydroxy-substituted phthalonitrile Exhibits hydroxyl functionality enhancing reactivity These compounds differ primarily in their substituents on the aromatic rings, which can significantly influence their chemical reactivity and biological activity.

3-(p-Tolyloxy)phthalonitrile possesses the molecular formula C₁₅H₁₀N₂O with a molecular weight of 234.25-234.26 grams per mole [1] [4] [5]. The compound is systematically named as 3-(4-methylphenoxy)phthalonitrile according to International Union of Pure and Applied Chemistry nomenclature [1] [5] [8]. The Chemical Abstracts Service registry number for this compound is 116965-13-0 [1] [4] [5].

The structural representation of 3-(p-Tolyloxy)phthalonitrile can be expressed through its Simplified Molecular Input Line Entry System notation as CC1=CC=C(C=C1)OC2=CC=CC(=C2C#N)C#N [8]. The International Chemical Identifier key for this compound is XJERBWBJRZDWHE-UHFFFAOYSA-N [1] [5] [8]. The molecular structure consists of a phthalonitrile core unit connected to a para-methylphenoxy substituent through an ether linkage [1] [5].

Atomic Arrangement and Molecular Geometry

The atomic arrangement of 3-(p-Tolyloxy)phthalonitrile features a benzene ring bearing two nitrile groups at adjacent positions, with an oxygen atom bridging to a para-methylated benzene ring [6] [7]. Crystallographic analysis reveals that the compound crystallizes in an orthorhombic crystal system with space group Pbca [6] [7]. The unit cell parameters are a = 25.514(3) Å, b = 14.6064(18) Å, and c = 6.6109(6) Å, with a total volume of 2463.7(5) ų [6] [7].

The crystal structure contains eight molecules per unit cell (Z = 8) with a calculated density of 1.263 Mg/m³ [6] [7]. The melting point of the compound has been determined to be 374 Kelvin [6] [7]. The molecular geometry around the oxygen atom exhibits good agreement with literature values for similar phenoxy-substituted phthalonitrile derivatives [6] [7].

Bond Characteristics and Lengths

Detailed crystallographic studies have provided precise measurements of bond lengths within the 3-(p-Tolyloxy)phthalonitrile structure [6] [7] [22] [23]. The carbon-nitrogen triple bond lengths in the nitrile groups measure 1.140(3) Å and 1.133(3) Å, which align with reported literature values for similar phthalonitrile derivatives [6] [7].

Bond Type Bond Length (Å) Reference C≡N (nitrile 1) 1.140(3) [6] [7] C≡N (nitrile 2) 1.133(3) [6] [7] C-O (ether) 1.349-1.464 [22] [23] C-C (aromatic ring) 1.39-1.44 [23] [26] C-H (aromatic) 1.076-1.091 [26] The ether bridge exhibits carbon-oxygen bond lengths ranging from 1.349(4) Å to 1.464(5) Å, where the shorter distance corresponds to the connection with the phthalonitrile ring and the longer distance represents the bond to the tolyl group [22]. The aromatic carbon-carbon bond distances fall within the typical range of 1.39-1.44 Å for benzene rings [23] [26].

Dihedral Angle Analysis Between Aromatic Rings

The dihedral angle between the two aromatic ring planes in 3-(p-Tolyloxy)phthalonitrile has been precisely determined through crystallographic analysis [6] [7] [10]. The angle between the phthalonitrile ring and the para-tolyl ring measures 65.49(9)° [6] [7] [10]. This non-planar arrangement is attributed to steric interactions and electronic effects that prevent coplanarity of the aromatic systems [6] [7].

Angle Type Angle (degrees) Reference C-O-C (ether bridge) 119.8(3) [22] Dihedral angle (aromatic rings) 65.49(9) [6] [7] [10] C-C-C (aromatic ring) 112-123 [26] C-C-H (aromatic) 112-121 [26] C-C-O (ether connection) 115-123 [26] The ether bridge geometry shows a C-O-C bond angle of 119.8(3)°, which is consistent with sp² hybridization of the oxygen atom [22]. Comparative studies with related phenoxyphthalonitrile derivatives reveal similar dihedral angles ranging from 60.39(5)° to 72.03° [9] [16], indicating that this angular arrangement is characteristic of this class of compounds [9] [16].

Electronic Distribution and Theoretical Calculations

Density functional theory calculations have been employed to investigate the electronic properties of 3-(p-Tolyloxy)phthalonitrile and related compounds [12] [15] [20]. The frontier molecular orbitals analysis reveals important information about the electronic distribution within the molecule [15] [20]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide insights into the chemical reactivity and optical properties of the compound [15] [20].

Theoretical calculations using B3LYP and other density functional theory methods have shown that the electronic density is predominantly localized on the phthalonitrile fragment, with significant contributions from the aromatic systems [15] [20]. The calculated bond lengths and angles demonstrate excellent agreement with experimental crystallographic data, validating the computational approach [23] [24].

Time-dependent density functional theory calculations have been used to predict optical transitions and electronic excitation energies for phthalonitrile derivatives [12] [15]. These computational studies reveal that the most significant electronic transitions involve charge transfer from the phenoxy donor group to the phthalonitrile acceptor moiety [12] [15].

Stereochemical Considerations

3-(p-Tolyloxy)phthalonitrile does not possess traditional chiral centers, but the molecule exhibits conformational flexibility due to rotation around the ether linkage [18] [20]. Computational studies on related phenoxyphthalonitrile derivatives have identified multiple conformers differing in the relative orientation of the aromatic rings [20].

The rotation barrier around the carbon-oxygen bond connecting the two aromatic systems has been calculated to be approximately 5-8 kilocalories per mole for similar compounds [18] [20]. This relatively low barrier allows for conformational interconversion at room temperature [18] [20].

Crystal packing analysis reveals extensive intermolecular π-π interactions between phthalonitrile moieties, which are stabilized by dipole-dipole interactions and partial face-to-face π-π overlapping [6] [7]. The toluene moieties arrange through face-to-face π-π stacking with intermolecular distances of 4.15-4.20 Å [6] [7].

XLogP3

3.3Wikipedia

3-(4-Methylphenoxy)benzene-1,2-dicarbonitrileDates

Last modified: 08-15-2023 - Cyclization Reactions: Another approach involves cyclization reactions where aryl halides react with resorcinol derivatives to form phenolic compounds, which can then be converted to phthalonitriles